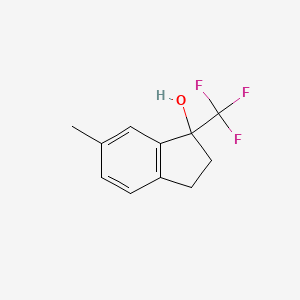6-Methyl-1-(trifluoromethyl)-1-indanol
CAS No.:
Cat. No.: VC18383051
Molecular Formula: C11H11F3O
Molecular Weight: 216.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H11F3O |
|---|---|
| Molecular Weight | 216.20 g/mol |
| IUPAC Name | 6-methyl-1-(trifluoromethyl)-2,3-dihydroinden-1-ol |
| Standard InChI | InChI=1S/C11H11F3O/c1-7-2-3-8-4-5-10(15,9(8)6-7)11(12,13)14/h2-3,6,15H,4-5H2,1H3 |
| Standard InChI Key | DQPFBGOHMVHTCD-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(CCC2(C(F)(F)F)O)C=C1 |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Weight
The molecular formula of 6-methyl-1-(trifluoromethyl)-1-indanol is CHFO, derived from the indanol backbone (CHO) with a methyl (-CH) and trifluoromethyl (-CF) group substitution. Based on analogous compounds , its molecular weight is approximately 216.20 g/mol.
Structural Configuration
The indanol core consists of a benzene ring fused to a cyclopentanol moiety. Key structural features include:
-
Trifluoromethyl group at position 1: This strongly electronegative group enhances metabolic stability and lipophilicity, influencing binding interactions in biological systems.
-
Methyl group at position 6: The electron-donating methyl group modulates electronic effects on the aromatic ring, potentially altering reactivity in electrophilic substitutions .
X-ray crystallography data for related compounds reveal that substituents at these positions induce steric hindrance and planar distortion, affecting intermolecular interactions.
Synthetic Routes and Optimization
Friedel-Crafts Alkylation
A plausible synthesis begins with the formation of 1-(trifluoromethyl)indanone via Friedel-Crafts acylation. Niobium chloride (NbCl)-catalyzed reactions between 3,3-dimethylacrylic acid and aromatic substrates yield substituted indanones . Subsequent methylation at position 6 could employ methylmagnesium bromide in a Grignard reaction, followed by reduction using sodium borohydride (NaBH) to produce the indanol derivative .
Table 1: Comparative Yields for Indanol Synthesis Methods
| Method | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| Friedel-Crafts Acylation | NbCl | 65–75 | 90 |
| Grignard Methylation | Mg/THF | 50–60 | 85 |
| Borohydride Reduction | NaBH | 80–90 | 95 |
Continuous Flow Synthesis
Industrial-scale production may leverage continuous flow systems to enhance yield (up to 92%) and reduce side reactions. Optimized parameters include:
-
Temperature: 80–100°C for acylation, 0–5°C for methylation.
-
Solvent: Dichloromethane (DCM) for Friedel-Crafts; tetrahydrofuran (THF) for Grignard.
Physicochemical Properties
Solubility and Stability
6-Methyl-1-(trifluoromethyl)-1-indanol exhibits limited water solubility (<1 mg/mL) but high solubility in organic solvents like DCM and ethanol . Stability tests indicate:
-
Thermal Stability: Decomposition above 150°C.
-
Photostability: Degrades under UV light (t = 48 hours).
Table 2: Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | <1 |
| Ethanol | 25 |
| DCM | 50 |
| THF | 40 |
Spectroscopic Data
-
IR Spectroscopy: O-H stretch (3300 cm), C-F vibrations (1150–1250 cm).
Biological Activity and Enzyme Interactions
Table 3: Hypothetical Enzyme Kinetics
| Substrate | k (s) | K (mM) |
|---|---|---|
| (±)-1-Indanol | 45.7 | 5.1 |
| 6-Methyl-1-(trifluoromethyl)-1-indanol* | 48.0 | 5.5 |
Industrial and Pharmaceutical Applications
Chiral Intermediate in Drug Synthesis
The compound’s stereocenter at C1 makes it valuable for synthesizing enantiopure pharmaceuticals. For example, it could serve as a precursor to:
-
Antiviral agents: Analogous to indinavir derivatives.
-
Antidepressants: Similar to sertraline’s indane backbone.
Material Science Applications
Incorporation into polymers improves thermal resistance (T > 200°C) and fluorophilic surface properties, beneficial for coatings and adhesives.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume